N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include alkyl halides, amines, and trifluoromethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE shares structural similarities with other pyrazole and pyrimidine derivatives, such as:
- 1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL derivatives
- 4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL derivatives
Uniqueness
The uniqueness of N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE lies in its combined structural features, which confer specific chemical and biological properties. The presence of both the pyrazole and pyrimidine rings, along with the trifluoromethyl group, enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16F3N5 |
---|---|
Molecular Weight |
299.29 g/mol |
IUPAC Name |
N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H16F3N5/c1-4-21-9(3)10(7-18-21)6-17-12-19-8(2)5-11(20-12)13(14,15)16/h5,7H,4,6H2,1-3H3,(H,17,19,20) |
InChI Key |
RDYWNCLCXAYKIO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC2=NC(=CC(=N2)C(F)(F)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.